molecular formula C27H30ClN3O2 B14919466 6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one

6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one

Cat. No.: B14919466
M. Wt: 464.0 g/mol
InChI Key: LYDLMQHNVHPHAH-UHFFFAOYSA-N
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Description

6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is a complex organic compound that features a quinoline core structure. This compound is notable for its potential applications in various fields, including medicinal chemistry and organic synthesis. The presence of multiple functional groups, such as the chloro, piperidinyl, and phenyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one typically involves multi-step organic reactions. One common approach is to start with the quinoline core and introduce the chloro and phenyl groups through electrophilic aromatic substitution reactions. The piperidinyl groups can be introduced via nucleophilic substitution reactions, often using piperidine derivatives as nucleophiles.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes controlling the temperature, solvent, and reaction time. Catalysts and reagents are carefully selected to facilitate the desired transformations while minimizing side reactions.

Chemical Reactions Analysis

Types of Reactions

6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are optimized based on the specific transformation desired.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new substituents.

Scientific Research Applications

6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in various organic transformations.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one involves its interaction with molecular targets such as enzymes or receptors. The compound’s functional groups allow it to bind to specific sites, modulating the activity of the target. This can lead to various biological effects, depending on the nature of the target and the specific interactions involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-chloro-3-{3-[(4-hydroxypiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one
  • 6-chloro-3-{3-[(4-ethylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one

Uniqueness

6-chloro-3-{3-[(4-methylpiperidin-1-yl)carbonyl]piperidin-1-yl}-4-phenylquinolin-2(1H)-one is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of the 4-methylpiperidin-1-yl group, in particular, differentiates it from similar compounds and may influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C27H30ClN3O2

Molecular Weight

464.0 g/mol

IUPAC Name

6-chloro-3-[3-(4-methylpiperidine-1-carbonyl)piperidin-1-yl]-4-phenyl-1H-quinolin-2-one

InChI

InChI=1S/C27H30ClN3O2/c1-18-11-14-30(15-12-18)27(33)20-8-5-13-31(17-20)25-24(19-6-3-2-4-7-19)22-16-21(28)9-10-23(22)29-26(25)32/h2-4,6-7,9-10,16,18,20H,5,8,11-15,17H2,1H3,(H,29,32)

InChI Key

LYDLMQHNVHPHAH-UHFFFAOYSA-N

Canonical SMILES

CC1CCN(CC1)C(=O)C2CCCN(C2)C3=C(C4=C(C=CC(=C4)Cl)NC3=O)C5=CC=CC=C5

Origin of Product

United States

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